molecular formula C7H6O5 B1626214 5-(Methoxycarbonyl)furan-2-carboxylic acid CAS No. 6750-85-2

5-(Methoxycarbonyl)furan-2-carboxylic acid

Cat. No.: B1626214
CAS No.: 6750-85-2
M. Wt: 170.12 g/mol
InChI Key: AETGYSUEDWYSME-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C7H6O5 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Furan Derivatives from Endophytic Fungi

Research by Chen et al. (2017) has identified new furan derivatives from the mangrove-derived endophytic fungus Coriolopsis sp. J5. These compounds, including variants of furan-2-carboxylic acid, have potential in the study of natural product chemistry and could be significant in understanding the chemical diversity and biosynthetic capabilities of endophytic fungi (Chen et al., 2017).

Biomass-Derived Chemical Production

Dutta et al. (2015) demonstrated the production of acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid from biomass-derived precursors. This process is important for the sustainable production of biofuels and polymers, highlighting the role of furan derivatives in green chemistry and renewable resources (Dutta, Wu, & Mascal, 2015).

Biocatalysis in Chemical Synthesis

Wen et al. (2020) explored the use of Comamonas testosteroni cells for the biocatalytic synthesis of various furan carboxylic acids, including derivatives of 5-methoxymethyl-2-furancarboxylic acid. This research is significant in demonstrating the efficiency of biocatalysis in producing valuable chemical compounds from bio-based furans (Wen, Zhang, Zong, & Li, 2020).

Applications in Polymer and Material Science

Chernyshev et al. (2017) reviewed the use of HMF and its derivatives, including furan carboxylic acids, in the synthesis of polymers and other functional materials. This research underscores the potential of furan derivatives in replacing non-renewable hydrocarbon sources in various industries (Chernyshev, Kravchenko, & Ananikov, 2017).

Advancements in Biocatalytic Production

Zhang et al. (2020) reported on the biocatalytic production of furan carboxylic acids using engineered E. coli cells. Their work demonstrates the high productivity and substrate tolerance of these biocatalysts, which is crucial for the efficient industrial production of these compounds (Zhang, Wang, Li, Guo, Zong, & Li, 2020).

Biochemical Analysis

Biochemical Properties

5-(Methoxycarbonyl)furan-2-carboxylic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor . The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the specific biomolecule involved.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of specific genes . These changes can have significant effects on cellular metabolism, including alterations in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under certain conditions, but it may degrade over time, especially under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may act as a substrate for certain enzymes, participating in biochemical reactions that produce or consume specific metabolites . Additionally, it can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for understanding its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with targeting signals or post-translational modifications . These factors influence the compound’s localization and accumulation, which are critical for its activity and function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of the compound is essential for elucidating its biochemical effects.

Properties

IUPAC Name

5-methoxycarbonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETGYSUEDWYSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465713
Record name 5-(Methoxycarbonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6750-85-2
Record name 5-(Methoxycarbonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxycarbonyl)furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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